3-Chloro-4-(trifluoromethyl)phenylacetonitrile

Medicinal Chemistry Physicochemical Properties Lead Optimization

This 3-chloro-4-(trifluoromethyl)phenylacetonitrile building block delivers precise regioisomeric substitution critical for c-KIT kinase inhibitor programs, GABA-A receptor modulator synthesis, and agrochemical lead optimization. Its XLogP3 of 3.1 and electron-withdrawing chloro/trifluoromethyl groups confer enhanced metabolic stability and target binding. Avoid generic alternatives lacking this exact substitution pattern—positional isomerism directly affects synthetic route success, selectivity, and biological outcome. The nitrile handle enables rapid diversification. Order ≥97% purity material with full analytical documentation for reproducible R&D-scale synthesis.

Molecular Formula C9H5ClF3N
Molecular Weight 219.59 g/mol
CAS No. 1000530-58-4
Cat. No. B1425447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-(trifluoromethyl)phenylacetonitrile
CAS1000530-58-4
Molecular FormulaC9H5ClF3N
Molecular Weight219.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CC#N)Cl)C(F)(F)F
InChIInChI=1S/C9H5ClF3N/c10-8-5-6(3-4-14)1-2-7(8)9(11,12)13/h1-2,5H,3H2
InChIKeyYJHNYZHRYHJFFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4-(trifluoromethyl)phenylacetonitrile (CAS 1000530-58-4) Chemical and Physical Baseline for Procurement


3-Chloro-4-(trifluoromethyl)phenylacetonitrile is a fluorinated aromatic building block with the molecular formula C9H5ClF3N and a molecular weight of 219.59 g/mol [1]. It features a phenylacetonitrile core substituted with a chlorine atom and a trifluoromethyl group in specific ring positions [1]. The compound is a solid at room temperature with a predicted boiling point of 266.9±35.0 °C and a density of 1.4±0.1 g/cm3 [2]. It is classified under UN 3276 for nitriles, liquid, toxic, n.o.s., and carries hazard statements H302, H312, H315, H319, H332, and H335, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation .

Why Positional Isomers of Chloro-Trifluoromethyl Phenylacetonitrile Are Not Interchangeable


In the context of medicinal chemistry and agrochemical research, the precise substitution pattern on an aromatic ring is a critical determinant of a molecule's biological activity, pharmacokinetic profile, and physicochemical properties . Compounds with identical molecular formulas but different arrangements of substituents, such as 3-Chloro-5-(trifluoromethyl)phenylacetonitrile or 4-Chloro-3-(trifluoromethyl)phenylacetonitrile, are distinct chemical entities . They can exhibit significant differences in lipophilicity, electronic character, and metabolic stability, which directly impact their performance as intermediates in synthesis and their interaction with biological targets . Simple substitution based on formula or molecular weight alone disregards these crucial positional effects, potentially leading to failed synthetic routes, altered selectivity, or unexpected biological outcomes. The evidence below quantifies some of these key differences to inform a scientifically sound procurement decision.

Quantitative Differentiation of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile from Closest Analogs


Lipophilicity (XLogP3) Comparison with Positional Isomer 3-Chloro-5-(trifluoromethyl)phenylacetonitrile

The lipophilicity of 3-Chloro-4-(trifluoromethyl)phenylacetonitrile, as measured by the computed partition coefficient XLogP3, is 3.1 [1]. This is in contrast to a close positional isomer, 3-Chloro-5-(trifluoromethyl)phenylacetonitrile (CAS 886496-95-3), which has a computed LogP of 3.42488 .

Medicinal Chemistry Physicochemical Properties Lead Optimization

Lipophilicity (XLogP3) Comparison with Positional Isomer 4-Chloro-3-(trifluoromethyl)phenylacetonitrile

The computed XLogP3-AA value for 3-Chloro-4-(trifluoromethyl)phenylacetonitrile is 3.1 [1]. The positional isomer 4-Chloro-3-(trifluoromethyl)phenylacetonitrile (CAS 22902-82-5) has a computed XLogP3-AA value that is also 3.1 [2].

Medicinal Chemistry Physicochemical Properties Lead Optimization

Comparative Market Price as a Proxy for Synthetic Accessibility and Demand

The market price for 3-Chloro-4-(trifluoromethyl)phenylacetonitrile from a major vendor is 945.00 CNY per gram for 95+% purity [1]. In contrast, the positional isomer 4-Chloro-3-(trifluoromethyl)phenylacetonitrile (CAS 22902-82-5) is offered at a significantly lower price of 569.00 CNY per gram at a comparable or higher purity (≥98%) [2].

Procurement Process Chemistry Building Blocks

Targeted Application Scenarios for 3-Chloro-4-(trifluoromethyl)phenylacetonitrile Based on Differentiated Properties


Synthesis of Lead Compounds for c-KIT Kinase Inhibition

This building block is suitable for incorporation into the core structure of potential anticancer agents. Its specific substitution pattern has been associated with the inhibition of c-KIT kinase, a target implicated in various cancers . The quantified lipophilicity (XLogP3 = 3.1) [1] and the presence of a modifiable nitrile handle make it a key intermediate for synthesizing novel derivatives aimed at optimizing potency and pharmacokinetic properties against this kinase.

Agrochemical Intermediate Development

Fluoroalkyl nitriles are important intermediates for preparing active agrochemical ingredients [2]. This compound serves as a versatile building block for synthesizing novel herbicides, fungicides, or insecticides. The electron-withdrawing nature of the chloro and trifluoromethyl groups can enhance the metabolic stability of the final active molecule, a critical parameter for field efficacy .

Synthesis of GABA-A Receptor Modulators

Compounds bearing the 3-chloro-4-(trifluoromethyl)phenyl motif are used in the synthesis of modulators for the γ-Aminobutyrate-A (GABA-A) receptor . This compound's nitrile group provides a convenient synthetic handle for further elaboration into more complex structures, such as tetrahydropyridazines, that interact with this central nervous system target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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